molecular formula C17H18N6O B2686580 N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide CAS No. 1014025-96-7

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide

Cat. No.: B2686580
CAS No.: 1014025-96-7
M. Wt: 322.372
InChI Key: CRYKJRCRJMMASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide is a synthetic small molecule characterized by a hybrid structure incorporating pyrazole and pyridazine rings. This molecular architecture is frequently explored in medicinal chemistry and drug discovery research. Pyrazole-based compounds are known to exhibit a broad spectrum of biological activities and are investigated as key pharmacophores in the development of novel therapeutic agents . Similarly, pyridazine derivatives are present in various biologically active molecules and are the subject of ongoing scientific investigation . Researchers value this compound as a potential building block or intermediate for the synthesis of more complex molecules, or as a tool compound for probing biological pathways. Its specific research applications may include, but are not limited to, in vitro assays to evaluate biochemical activity or cellular models to study phenotypic effects. The exact mechanism of action, molecular targets, and specific research applications for this compound should be verified by the researcher through a comprehensive review of the scientific literature. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-11-10-12(2)23(22-11)17-9-8-16(20-21-17)19-15-6-4-14(5-7-15)18-13(3)24/h4-10H,1-3H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYKJRCRJMMASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with pyridazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations and Substituent Effects

The target compound is compared below with four analogs (Table 1), highlighting substituent-driven differences in physicochemical properties and synthetic feasibility.

Table 1: Structural and Physicochemical Comparison

Compound Name & Structure Molecular Formula Key Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target: N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide C₁₉H₂₀N₆O 3,5-dimethylpyrazole, pyridazine, acetamide Not reported Not reported Acetamide, pyridazine-amino
Analog 1 : 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide C₂₄H₂₅N₉O Triazole, pyrimidine, cyclopropyl 165–167 30 Triazole, pyrimidine-amino
Analog 2 : (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide C₂₅H₂₈ClN₇O₃ Chloropyridazinone, pyrrolidine, cyclopropyl Not reported Not reported Chlorine, pyrrolidine-ether
Analog 3 : N-{4-[(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)sulfamoyl]phenyl}acetamide C₂₄H₂₅N₇O₃S 3,4,5-trimethylpyrazole, sulfamoyl Not reported Not reported Sulfamoyl, trimethylpyrazole
Analog 4 : N-[4-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)phenyl]acetamide C₁₇H₁₇N₃O Dihydropyrazole, phenyl Not reported Not reported Dihydropyrazole, phenyl
Key Observations:

Heterocyclic Core Modifications: Analog 1 replaces pyridazine with pyrimidine and substitutes pyrazole with triazole, reducing aromaticity but introducing a cyclopropyl group for steric bulk .

Substituent-Driven Properties: Analog 3 incorporates a sulfamoyl group, enhancing polarity (logP reduction) and hydrogen-bonding capacity, which may improve aqueous solubility relative to the target compound .

Hydrogen-Bonding and Crystallography

  • Intermolecular Interactions: The pyridazine-amino and acetamide groups in the target compound facilitate hydrogen-bonded networks, as described by Etter’s graph-set analysis . Analog 3’s sulfamoyl group may form stronger H-bonds, influencing crystal packing .
  • Crystallographic Techniques : SHELX software () is widely used for resolving such structures, though Analog 2’s chirality may require advanced refinement protocols .

Biological Activity

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H18F2N6O
  • Molecular Weight : 420.4 g/mol
  • IUPAC Name : N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,6-difluorobenzamide

This structure features a complex arrangement of pyrazole and pyridazine moieties, which are known to influence its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds with similar structures can inhibit specific kinases involved in cell proliferation and survival, such as Aurora-A and CDK2 . These interactions suggest a potential role in cancer therapy by inducing apoptosis in tumor cells.

Biological Activity Data

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Below is a summary table of key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF7 (Breast Cancer)3.79Inhibition of cell proliferation
SF-268 (Brain Cancer)12.50Induction of apoptosis
NCI-H460 (Lung Cancer)42.30Cell cycle arrest
Hep-2 (Laryngeal Cancer)3.25Cytotoxic effects
P815 (Mastocytoma)17.82Cytotoxic effects

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • MCF7 Cell Line Study : In a study evaluating the compound's effect on MCF7 breast cancer cells, researchers found that it significantly reduced cell viability at concentrations as low as 3.79 µM, suggesting potent anti-cancer properties .
  • In Vivo Studies : Animal models treated with derivatives of this compound demonstrated reduced tumor growth and improved survival rates compared to controls. These models provide preliminary evidence supporting its potential as an anticancer agent .
  • Inflammation Models : Other studies have indicated that similar pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be relevant for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the pyrazole moiety .
  • Step 2 : Acetamide functionalization through nucleophilic substitution or amide coupling.
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and transition states, accelerating experimental validation .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Employ a combination of:

  • Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. For example, the pyrazole’s methyl groups (3,5-dimethyl) should show distinct peaks in the ¹H NMR spectrum .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • Chromatography : HPLC or UPLC with UV/Vis detection to assess purity (>95% is typical for research-grade compounds).

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Begin with in vitro screens:

  • Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) if targeting kinase-related pathways, given the pyridazine scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial Activity : Follow protocols from studies on structurally similar acetamides, such as broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds.

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on hydrogen bonding with the pyridazine’s amino group and hydrophobic interactions with the pyrazole’s methyl groups .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) to validate docking poses .
  • Free Energy Calculations : Apply MM/PBSA or MM/GBSA to quantify binding affinities and guide SAR studies .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer :

  • Statistical Analysis : Use ANOVA or Bayesian inference to determine if variability stems from experimental error (e.g., pipetting inaccuracies) or intrinsic compound properties (e.g., solubility).
  • Dose-Response Curves : Replicate assays across multiple concentrations (IC₅₀/EC₅₀) to confirm reproducibility.
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyridazine-pyrazole hybrids) to identify trends in activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize derivatives with variations in:
  • Pyrazole substituents : Replace 3,5-dimethyl groups with bulkier alkyl chains to probe steric effects.
  • Acetamide linker : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties.
  • High-Throughput Screening (HTS) : Use 96-well plate formats to test derivatives against a panel of targets (e.g., cancer cell lines, enzymes).
  • 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate structural features with activity .

Experimental Design & Data Analysis

Q. How can researchers design experiments to optimize yield and scalability?

  • Methodological Answer :

  • Process Intensification : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates, reducing solvent waste .
  • Flow Chemistry : Continuous-flow reactors can enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
  • Kinetic Modeling : Use MATLAB or Python to fit rate equations to time-course data, identifying rate-limiting steps .

Q. What advanced analytical techniques resolve degradation products under storage conditions?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) followed by:
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide group).
  • X-ray Diffraction (XRD) : Monitor crystallinity changes that may affect solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.